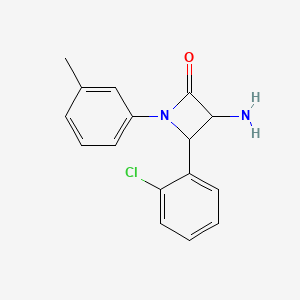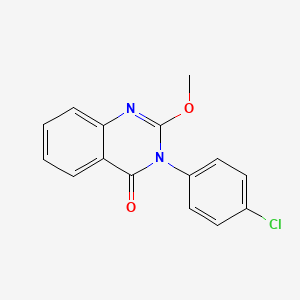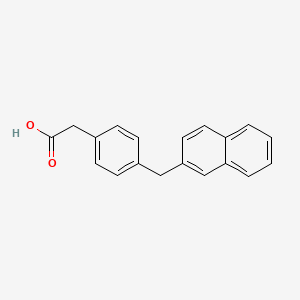![molecular formula C19H14N2O B11842632 N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is a complex organic compound that belongs to the class of naphthoxazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a naphthoxazole core and a vinyl group, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline typically involves the reaction of aromatic aldehydes with 1-amino-2-naphthol derivatives in the presence of triethylamine in refluxing ethanol . This method allows for the efficient production of various naphthoxazole derivatives in moderate to high yields. The reaction conditions are generally mild, and the process is carried out in air, making it a convenient and practical approach.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TEMPO, which serves as the oxygen source.
Substitution: The vinyl group in the compound allows for substitution reactions, which can be facilitated by various catalysts and reagents.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Substitution: Triethylamine is often used as a base in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research into its potential as an anti-inflammatory agent and other therapeutic uses.
Industry: Utilized in the production of fluorescent probes and materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially leading to various biological effects. For example, the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates in its oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylnaphtho[1,2-d]oxazole Derivatives: These compounds share a similar naphthoxazole core and have been synthesized using similar methods.
Benzoxazole Derivatives: These compounds have a similar oxazole ring structure and are known for their diverse biological activities.
Uniqueness
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is unique due to its specific combination of a naphthoxazole core and a vinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H14N2O |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
N-[(E)-2-benzo[e][1,3]benzoxazol-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H14N2O/c1-2-7-15(8-3-1)20-13-12-18-21-19-16-9-5-4-6-14(16)10-11-17(19)22-18/h1-13,20H/b13-12+ |
Clé InChI |
OBFTUPUCVFDBSA-OUKQBFOZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C=C/C2=NC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)NC=CC2=NC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)


![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)



